molecular formula C19H18BrN3O2S B2809272 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897473-08-4

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2809272
CAS No.: 897473-08-4
M. Wt: 432.34
InChI Key: XIISDFKSLUMYDT-UHFFFAOYSA-N
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Description

The compound “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone have been investigated for their antimicrobial properties. The synthesis of new pyridine derivatives incorporating benzothiazole units has shown variable and modest activity against bacterial and fungal strains, indicating a potential area of research for novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives of thiazolyl and piperazinyl methanone have been synthesized, exhibiting moderate to good antimicrobial activity, further supporting the utility of such compounds in developing new antimicrobial drugs (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anti-mycobacterial Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds exhibiting potent activity against the Mycobacterium tuberculosis H37Rv strain. This research highlights the potential of these compounds in tuberculosis treatment, particularly those with trifluoromethyl groups showing promising results and low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Antitumor and Anticancer Activity

The synthesis and evaluation of compounds related to this compound have led to the discovery of analogs with significant antitumor and anticancer activities. Some compounds demonstrated inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer, indicating their potential as anticancer agents (Bhole & Bhusari, 2011).

Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity

A specific derivative, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, has shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. This activity suggests the compound's potential in treating cancers characterized by overexpression of the Ras oncogene and reliance on Na+/K(+)-ATPase function (Lefranc, Xu, Burth, Mathieu, Revelant, de Castro Faria, Noyon, Garcia, Dufour, Bruyère, Gonçalves-de-Albuquerque, Van Antwerpen, Rogister, Hesse, Kirsch, & Kiss, 2013).

Corrosion Inhibition

Research into organic inhibitors for corrosion protection of mild steel in acidic media has led to the investigation of compounds with similar structures. These studies have found that certain piperazinyl methanone derivatives can significantly increase corrosion inhibition efficiency, acting as mixed inhibitors with a dominant cathodic inhibition effect (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIISDFKSLUMYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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